N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Supramolecular Architectures and Pharmacological Activities
Chemical and Structural Analysis :Research has shown that compounds containing the sulfonamide moiety, including those closely related to N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide, are significant due to their pharmacophores. Studies on N-aryl-2,5-dimethoxybenzenesulfonamides reveal different supramolecular architectures mediated by weak interactions like C-H...O and N-H...O hydrogen bonds. These architectures vary significantly depending on the nature and position of substituents on the benzenesulfonyl and aniline rings, highlighting the compounds' diverse chemical behaviors and potential for varied pharmacological activities (Shakuntala et al., 2017).
Anticancer Applications and Molecular Inhibition
HIF-1 Pathway Inhibition :A notable application involves the structure-activity relationship study of arylsulfonamide analogs as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, a crucial target in cancer therapy. One study identified that modifications in the 3,4-dimethoxybenzenesulfonyl group significantly inhibited the HIF-1 pathway, indicating potential as anti-cancer agents. Such findings underscore the relevance of these compounds in developing therapies targeting tumor growth and adaptation under hypoxic conditions (Mun et al., 2012).
Corrosion Inhibition
Material Science Application :In material science, derivatives of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide have been explored for their corrosion inhibition properties. Quantum chemical calculations and molecular dynamics simulations on piperidine derivatives have demonstrated their efficacy in inhibiting the corrosion of iron, indicating their potential application in protecting metal surfaces. Such studies contribute to the understanding of how molecular structures influence corrosion inhibition efficiency, opening pathways for developing new corrosion inhibitors (Kaya et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-13-5-6-16(9-14(13)2)22-12-15(10-20(22)23)21-28(24,25)19-11-17(26-3)7-8-18(19)27-4/h5-9,11,15,21H,10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDJNEYDXJPAQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide |
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